
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 128376-64-7) is a boronate ester featuring a benzaldehyde moiety. Its structure includes a pinacol-protected boronate group at the para position of the benzaldehyde ring. Key properties include:
- Molecular Formula: C₁₄H₁₇BO₃
- Molecular Weight: 232.09 g/mol
- Melting Point: 61°C (crystalline powder, white-yellow)
- Synthesis:
This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryls and conjugated polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and often requires a base like potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Cross-Coupling Reactions
The boronic ester group facilitates palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides.
Example Reactions
Key Features :
-
Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂, or other palladium complexes.
-
Bases: K₂CO₃ or Na₂CO₃.
-
Solvents: THF, dioxane, or aqueous mixtures.
Oxidation Reactions
The aldehyde group oxidizes to carboxylic acid under strong oxidizing conditions.
Reagents and Products
Reagent | Conditions | Product |
---|---|---|
KMnO₄ (aq) | Acidic, heat | 4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)benzoic acid |
CrO₃ | H₂SO₄, acetone | Same as above |
Applications : Useful for synthesizing boronic acid derivatives for bioconjugation .
Reduction Reactions
The aldehyde reduces to a primary alcohol, preserving the boronic ester group.
Example
Reagent | Conditions | Product | Source |
---|---|---|---|
LiAlH₄ | Dry ether, 0°C | (4-(Borolan-2-yl)phenyl)methanol |
Note : NaBH₄ is less effective due to boronic ester stability.
Nucleophilic Additions
The aldehyde reacts with nucleophiles like hydroxylamine or amines.
Key Reactions
Nucleophile | Product | Conditions | Source |
---|---|---|---|
Hydroxylamine | Benzaldehyde oxime (Z/E isomers) | EtOH, RT | |
Primary amines | Schiff bases | Catalyst-free, RT |
Structural Data :
Condensation Reactions
The aldehyde participates in aldol and imine-forming reactions.
Substitution Reactions
The boronic ester undergoes transesterification with diols.
Reaction Profile
Reagent | Product | Use Case |
---|---|---|
1,2-Ethanediol | Ethylene glycol boronic ester | Tuning solubility for polymers |
Case Study:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBO
- Molecular Weight : 232.09 g/mol
- CAS Number : 128376-64-7
- Melting Point : 61 °C
- Purity : ≥97.0% (by GC)
The compound contains a dioxaborolane moiety that enhances its stability and reactivity, making it suitable for various chemical reactions.
Synthetic Applications
1. Organic Synthesis
- Cross-Coupling Reactions : This compound serves as a boronic acid pinacol ester and is instrumental in Suzuki-Miyaura cross-coupling reactions. It allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .
- Functionalization of Aromatic Compounds : The aldehyde functionality enables further transformations such as oxidation and reduction reactions, allowing for the synthesis of complex molecules from simpler precursors .
2. Pharmaceutical Development
- Drug Design : The compound's ability to act as a building block in medicinal chemistry is notable. It can be utilized in the development of new drugs targeting various diseases by modifying its structure to enhance biological activity .
- Targeted Delivery Systems : Its stability and reactivity make it a candidate for creating targeted drug delivery systems where precise control over drug release is required.
Case Studies
Material Science Applications
The compound is also explored in material science for the development of:
- Polymeric Materials : Its boron-containing structure is beneficial in creating polymers with unique properties such as thermal stability and mechanical strength.
- Sensors : The reactivity of the aldehyde group can be exploited in sensor applications where detection of specific analytes is required.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronate ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of the desired biaryl product .
Comparison with Similar Compounds
Comparison with Structural Analogs
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Structure : Meta-substituted isomer of the target compound.
- Synthesis : Similar pinacol esterification of 3-formylphenylboronic acid, but steric hindrance in cross-coupling reactions reduces yields compared to the para isomer .
- Reactivity : Lower efficiency in Suzuki reactions due to unfavorable electronic effects at the meta position .
- Applications : Less common in biaryl synthesis but useful in niche asymmetric catalysis .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
- Structure : Thiophene ring replaces benzene, with aldehyde at the 2-position.
- Synthesis : Debus-Radziszewski reaction yields 76% .
- Reactivity : Enhanced electron-richness from thiophene improves charge transport in optoelectronic materials .
- Applications : Key component in red light-emitting electrochemical cells (LECs) due to efficient π-conjugation .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Structure : Nitrile group replaces aldehyde.
- Physical Properties : Higher melting point (94–99°C) due to stronger intermolecular dipole interactions .
- Reactivity : Nitrile group participates in cyanation reactions and serves as a precursor for heterocycles .
- Applications : Intermediate in pharmaceuticals and agrochemicals .
2,4-Dimethoxy-6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Structure : Methoxy substituents at 2- and 4-positions.
- Reactivity : Electron-donating methoxy groups stabilize the boronate ester, enhancing stability in polar solvents .
- Applications : Specialized in synthesizing electron-rich aryl ligands for catalysis .
Comparative Data Table
Key Findings
- Synthetic Efficiency : Pinacol esterification (100% yield) outperforms Pd-catalyzed routes (34%) for the target compound .
- Electronic Effects : Thiophene analogs exhibit superior optoelectronic properties due to extended conjugation , while nitriles offer stability for pharmaceutical intermediates .
- Steric and Electronic Factors : Meta-substituted aldehydes suffer from reduced reactivity in cross-couplings compared to para isomers .
Biological Activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boron-containing organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique dioxaborolane structure, which may contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a benzaldehyde moiety attached to a dioxaborolane group, which is known for its role in various chemical reactions and biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in several studies. Key areas of interest include:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar boron structures exhibit antimicrobial properties. The presence of the dioxaborolane group may enhance the compound's ability to penetrate bacterial membranes.
- Anticancer Potential : Research has suggested that boron-containing compounds can inhibit cancer cell proliferation. The specific effects of this compound on various cancer cell lines remain to be fully elucidated.
- Enzyme Inhibition : Compounds featuring boron have been shown to inhibit glycosidases and proteases. The potential for this compound to act as an enzyme inhibitor warrants further investigation.
Antimicrobial Activity
A study conducted on related boron compounds demonstrated significant activity against multidrug-resistant bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported in the range of 4–8 μg/mL for derivatives similar to this compound .
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
Similar Boron Compound | 4–8 | MRSA |
24 | 0.5–1.0 | Mycobacterium tuberculosis |
Anticancer Activity
In vitro studies have shown that boron-containing compounds can selectively inhibit cancer cell lines while sparing normal cells. For example:
Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|
MDA-MB-231 (TNBC) | 0.126 | High |
MCF10A (Normal) | >10 | Low |
These findings suggest a potential therapeutic window for the use of this compound in treating triple-negative breast cancer (TNBC), with a notable selectivity for cancerous cells over normal cells .
The mechanisms by which this compound exerts its biological effects are not yet fully understood but may involve:
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that boron compounds can induce oxidative stress in cells.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
Q & A
Basic Questions
Q. What are common synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?
The compound is typically synthesized via Suzuki-Miyaura coupling or modified Debus-Radziszewski reactions. For example, it serves as a precursor in palladium-catalyzed cross-coupling reactions to generate morpholine derivatives, achieving yields of ~27% under optimized column chromatography conditions (hexanes/EtOAc with 0.25% Et₃N) . Its boronate ester group is introduced via pinacol borane reagents, a standard method for arylboronate synthesis .
Q. How is this compound purified, and what challenges arise during isolation?
Column chromatography is the primary purification method. Silica gel with hexanes/ethyl acetate (2:1) and 0.25% triethylamine is used to mitigate boronate ester degradation . Alternatively, petroleum ether/ethyl acetate (10:1) systems are effective for halogenated derivatives . Low yields (e.g., 27% in morpholine synthesis) highlight the need for careful optimization of solvent polarity and additive use .
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- ¹H NMR : Aromatic protons resonate at δ 7.69–7.73 ppm (meta-substituted benzene), with the aldehyde proton at δ 13.00 ppm .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, with deviations <1 Da .
- InChI Key : Unique identifiers (e.g., FEUINZSEHIJUBU-UHFFFAOYSA-N) validate structural integrity .
Advanced Research Questions
Q. How does this compound perform in stereoselective reactions, such as asymmetric aldol condensations?
In Y(OTf)₃-Salazin-catalyzed aldol reactions, it achieves 70% yield and 87% enantiomeric excess (ee). Steric hindrance from the tetramethyl dioxaborolane group may slow aldehyde activation, requiring prolonged reaction times or elevated temperatures . Competing dehydration side products (e.g., 14% in aldol reactions) necessitate careful monitoring by TLC or HPLC .
Q. What role does this boronate ester play in synthesizing donor-acceptor materials for optoelectronics?
It is critical in Suzuki-Miyaura couplings to construct meta-terphenyl-linked dyads for light-emitting electrochemical cells (LECs). The aldehyde moiety enables post-functionalization (e.g., imine formation), while the boronate facilitates C–C bond formation with aryl halides. This dual functionality supports tunable intramolecular charge transfer (ICT) in materials .
Q. How can low yields in cross-coupling reactions involving this compound be addressed?
Yield limitations (e.g., 27–48% in morpholine or benzofuran syntheses) often stem from:
- Competitive side reactions : The aldehyde group may undergo undesired nucleophilic additions. Protecting groups (e.g., acetals) can mitigate this .
- Catalyst selection : Pd(PPh₃)₄ or SPhos ligands improve efficiency in Suzuki couplings .
- Solvent optimization : THF/H₂O mixtures enhance boronate stability in aqueous-mediated reactions .
Q. What strategies are employed to stabilize this compound during storage and handling?
- Storage : Under inert gas (N₂/Ar) at –20°C to prevent oxidation of the boronate ester .
- Handling : Use of Et₃N in chromatography buffers prevents acid-catalyzed decomposition .
- Quality control : Regular NMR or MS analysis ensures integrity, as commercial batches may lack analytical certification .
Q. Methodological Considerations
Q. How is this compound utilized in multi-step syntheses of bioactive molecules?
It serves as a key intermediate in synthesizing Mycobacterium tuberculosis inhibitors. For example, chloro-ethoxy derivatives are prepared via sequential formylation and boronate esterification, followed by NaOH-mediated hydrolysis to yield bioactive aldehydes .
Q. What mechanistic insights explain its reactivity in Pd-catalyzed cross-couplings?
The boronate ester undergoes transmetallation with Pd⁰ catalysts, forming aryl-Pd intermediates that react with aryl halides. Steric effects from the tetramethyl groups slow transmetallation but improve regioselectivity. Computational studies suggest that electron-withdrawing aldehyde substituents enhance electrophilicity at the Pd center .
Q. Tables
Table 1. Key Reaction Conditions and Yields
Reaction Type | Catalyst/Ligand | Solvent System | Yield | Reference |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄ | THF/H₂O | 48–70% | |
Asymmetric Aldol | Y(OTf)₃-Salazin | Toluene/EtOH | 70% | |
Debus-Radziszewski | None | DMSO | 76%* |
*Yield reported for a structural analog.
Table 2. Common Analytical Data
Technique | Key Signals | Reference |
---|---|---|
¹H NMR (d₆-DMSO) | δ 13.00 (s, 1H, CHO) | |
HRMS | [M+H]⁺ = 441.09 (Caled 440.09) | |
InChI Key | FEUINZSEHIJUBU-UHFFFAOYSA-N |
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO3/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBMXJJGPXADPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377754 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128376-64-7 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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